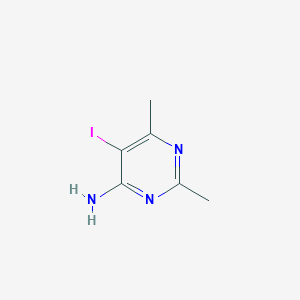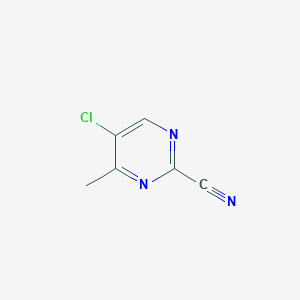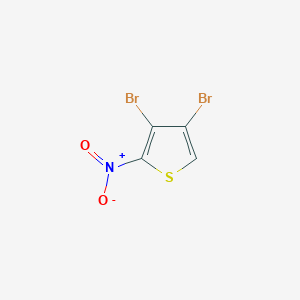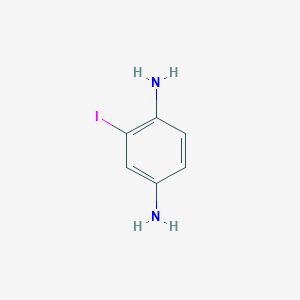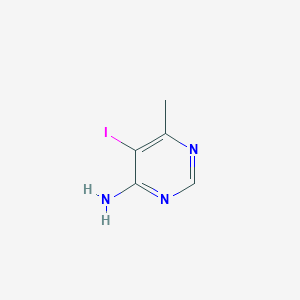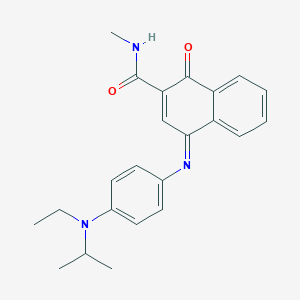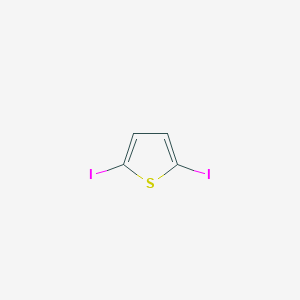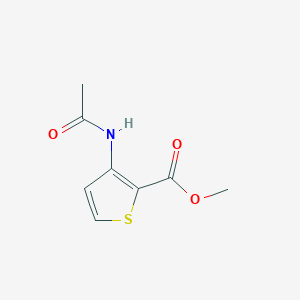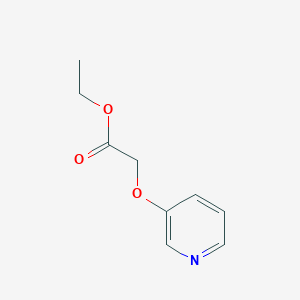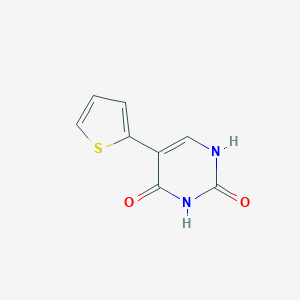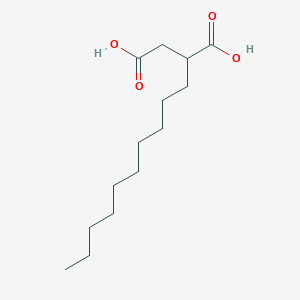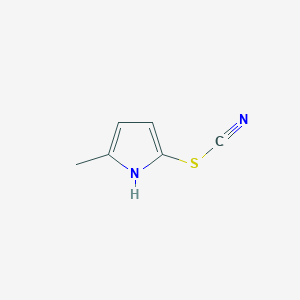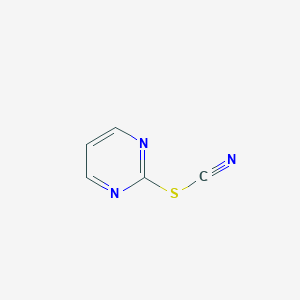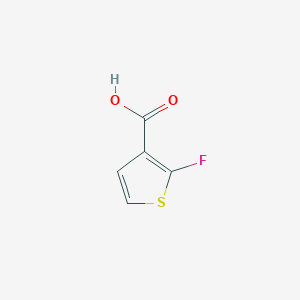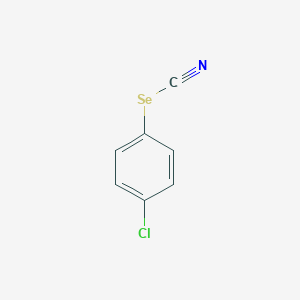
(4-Chlorophenyl) selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl) selenocyanate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the selenocyanate family, which is known for its diverse chemical and biological properties.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl) selenocyanate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe in biochemical assays. It has also been studied for its potential therapeutic properties, including as an anticancer agent and as a treatment for neurological disorders.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl) selenocyanate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This can lead to cell death, making it a potential therapeutic agent for cancer treatment.
Efectos Bioquímicos Y Fisiológicos
(4-Chlorophenyl) selenocyanate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune system function. It has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Chlorophenyl) selenocyanate for lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to biochemical assays. However, it can be difficult to work with due to its high toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on (4-Chlorophenyl) selenocyanate. One area of interest is its potential use as an anticancer agent, either alone or in combination with other therapies. It may also have applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop safer and more effective synthesis methods.
Métodos De Síntesis
(4-Chlorophenyl) selenocyanate can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl isothiocyanate with sodium selenocyanate or by reacting 4-chlorophenyl isothiocyanate with selenium dioxide in the presence of a base. The synthesis method used will depend on the desired purity, yield, and scale of the compound.
Propiedades
Número CAS |
7314-73-0 |
|---|---|
Nombre del producto |
(4-Chlorophenyl) selenocyanate |
Fórmula molecular |
C7H4ClNSe |
Peso molecular |
216.54 g/mol |
Nombre IUPAC |
(4-chlorophenyl) selenocyanate |
InChI |
InChI=1S/C7H4ClNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |
Clave InChI |
SFMXBMMVVZHEMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1Cl)[Se]C#N |
SMILES canónico |
C1=CC(=CC=C1Cl)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



